2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine
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Overview
Description
2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine is a heterocyclic compound that features a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazines with acylamidine intermediates under acid-catalyzed conditions.
Attachment to Pyridine: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction, where the triazole acts as a nucleophile attacking an electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The triazole ring can interact with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole itself and its various derivatives share similar structural features and biological activities.
Pyridine Derivatives: Compounds such as 2-ethylpyridine and 2-methylpyridine are structurally related and have comparable chemical properties.
Uniqueness
What sets 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine apart is the combination of the triazole and pyridine rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-17-12-7-5-6-11(14-12)8-16-10(3)13-9(2)15-16/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHAYYRFCQWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CN2C(=NC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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